2-Mercaptocyclohexane-1-carboxylic acid
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Overview
Description
2-sulfanylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-sulfanylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-sulfanylcyclohexanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions . Another method includes the hydrolysis of 2-sulfanylcyclohexanecarbonitrile under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-sulfanylcyclohexane-1-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-sulfanylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Thioethers, sulfonamides.
Scientific Research Applications
2-sulfanylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the synthesis of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 2-sulfanylcyclohexane-1-carboxylic acid involves its thiol and carboxylic acid groups. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzoic acid: Similar structure with a benzene ring instead of a cyclohexane ring.
2-mercaptoacetic acid: Contains a thiol and carboxylic acid group but lacks the cyclohexane ring.
2-mercaptopropionic acid: Similar to 2-mercaptoacetic acid but with an additional carbon in the chain.
Uniqueness
2-sulfanylcyclohexane-1-carboxylic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic or linear analogs.
Properties
CAS No. |
1074-00-6 |
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Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-3-1-2-4-6(5)10/h5-6,10H,1-4H2,(H,8,9) |
InChI Key |
BJHARLJQBXHVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)S |
Origin of Product |
United States |
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